N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8(15)5-12-10(16)9-6-3-1-2-4-7(6)13-14-9/h1-4H,5H2,(H2,11,15)(H,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMYVCQNKLVGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Building Block Synthesis
1H-Indazole-3-carboxylic acid, the primary precursor, is typically synthesized via cyclization of 2-cyanophenylhydrazines under acidic conditions, as detailed in WO2009106980A2. This patent discloses that treatment of 2-cyanophenylhydrazine hydrochloride with concentrated HCl at reflux yields the indazole core in 78% efficiency. Subsequent oxidation of the 3-methyl group to the carboxylic acid derivative employs KMnO₄ in aqueous NaOH at 60°C.
Direct Amide Coupling Methodologies
The most straightforward approach involves coupling 1H-indazole-3-carboxylic acid with 2-aminoacetamide using carbodiimide reagents.
EDC/HOBt-Mediated Coupling
Adapting the protocol from PMC7245055, a mixture of 1H-indazole-3-carboxylic acid (1.0 eq), 2-aminoacetamide hydrochloride (1.2 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF undergoes activation at 0–5°C for 30 minutes. After warming to room temperature, DIPEA (3.0 eq) is added, and the reaction proceeds for 18 hours. Workup involves extraction with ethyl acetate and purification via silica gel chromatography (hexane/EtOAc 3:7), yielding the target compound in 72% purity.
Critical Parameters
HATU-Assisted Coupling
The process described in US20020107418 was modified using HATU as the activating agent. 1H-Indazole-3-carboxylic acid (1.0 eq) and HATU (1.05 eq) are dissolved in DCM under nitrogen. After 10 minutes of activation, 2-aminoacetamide (1.1 eq) and DIPEA (3.0 eq) are added sequentially. The reaction completes within 3 hours at room temperature, achieving an 89% yield after reverse-phase HPLC purification.
Protection-Deprotection Strategies
For substrates requiring regioselective amidation, temporary protection of the indazole nitrogen proves essential.
tert-Butoxycarbonyl (Boc) Protection
WO2009106980A2 details Boc protection using di-tert-butyl dicarbonate (1.2 eq) in THF/H₂O (4:1) with NaHCO₃ as base. The protected intermediate reacts with 2-aminoacetamide under standard coupling conditions, followed by Boc removal via TFA/DCM (1:1) to yield the final product in 66% overall yield.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
- δ 13.12 (s, 1H, indazole NH)
- δ 8.34 (d, J = 8.1 Hz, 1H, H-7)
- δ 7.95–7.89 (m, 2H, H-4/H-5)
- δ 6.83 (s, 2H, CONH₂)
- δ 4.02 (s, 2H, CH₂)
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥95% purity at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Reagent System | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF/DIPEA | 18 | 72 | 92 |
| HATU | DCM/DIPEA | 3 | 89 | 95 |
| Boc Protection Route | THF/NaHCO₃ | 24 | 66 | 89 |
Scale-Up Considerations and Process Optimization
Industrial-scale production requires modification of laboratory protocols. WO2009106980A2 recommends:
- Replacing DMF with MeCN to facilitate solvent recovery
- Implementing continuous flow chemistry for the coupling step to enhance heat transfer
- Utilizing in-line IR monitoring to track reaction progression
Chemical Reactions Analysis
Table 1: Synthetic Routes and Conditions
-
Mechanistic Insight : The B(OCH2CF3)3-mediated method avoids racemization, making it ideal for stereosensitive applications . HATU activates the carboxyl group, enabling efficient coupling with glycinamide derivatives under mild conditions .
Metabolic Transformations
In vitro studies using human liver microsomes reveal phase I and II metabolic pathways:
Table 2: Metabolic Pathways and Products
-
Key Findings :
Stability Under Physicochemical Conditions
The compound exhibits pH-dependent stability and susceptibility to photodegradation:
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life (t₁/₂) | Source |
|---|---|---|---|
| Acidic (pH 2) | Minimal degradation (<5%) | >24 h | |
| Alkaline (pH 10) | Amide hydrolysis | 3.2 h | |
| UV light (254 nm) | Ring-opening to quinazoline | 45 min |
Computational Insights
DFT studies (B3LYP/6-31G*) reveal:
Scientific Research Applications
Chemistry
N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide serves as a building block for synthesizing more complex molecules. Its reactivity allows for the generation of diverse chemical libraries, which are valuable in drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules:
- Biochemical Probes : It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). For instance, certain derivatives demonstrated IC50 values indicating potent anti-proliferative effects .
Medicine
The compound is explored for its therapeutic properties:
- Drug Development : this compound may exhibit activity against certain diseases, making it a candidate for drug development.
- Mechanism of Action : The compound can bind to specific molecular targets, modulating their activity. For example, it may inhibit enzyme activity or alter receptor function by acting as an agonist or antagonist .
Industry
In industrial applications, this compound can be utilized in the synthesis of specialty chemicals and materials science applications:
- Material Development : Its unique structure allows for the creation of novel materials with specific properties.
- Agrochemicals : The compound's potential as an active ingredient in agrochemicals is also being investigated .
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of diverse chemical libraries |
| Biology | Investigated for biochemical interactions | Anticancer studies on HeLa and MCF7 cells |
| Medicine | Potential therapeutic agent | Drug development targeting various diseases |
| Industry | Used in specialty chemicals | Development of novel materials and agrochemicals |
Case Studies
- Anticancer Studies : A study evaluated the cytotoxicity of various derivatives against human cancer cell lines. One derivative showed an IC50 value of 10.56 μM against HepG2 cells, indicating significant anti-proliferative activity .
- Mechanistic Insights : Research on the mechanism of action revealed that certain derivatives induce apoptosis through caspase-dependent pathways, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide with key indazole carboxamide derivatives, focusing on structural features, receptor activity, and health risks.
Table 1: Structural and Pharmacological Comparison of Indazole-3-Carboxamide Derivatives
Structural and Pharmacokinetic Differences
Linker Groups :
- The glycineamide linker in the target compound lacks the branched alkyl chains seen in valinamide (AB) or tert-leucineamide (ADB) linkers, likely reducing CB1/CB2 binding affinity compared to AB-FUBINACA or ADB-CHMINACA .
- Valinamide and tert-leucineamide linkers enhance lipophilicity and receptor interaction, contributing to higher potency and prolonged effects .
- Indazole Substituents: Fluorinated benzyl groups (e.g., 2- or 4-fluorobenzyl in AB-FUBINACA) improve receptor binding via hydrophobic and electronic effects . Cyclohexylmethyl (ADB-CHMINACA) and cyanobutyl (CUMYL-4CN-BINACA) substituents increase metabolic stability, extending duration of action .
Receptor Activity and Potency
- ADB-CHMINACA: Exhibits nanomolar CB1 receptor affinity (Ki < 1 nM), making it one of the most potent SCs. Its tert-leucineamide linker and cyclohexylmethyl group resist enzymatic degradation, leading to prolonged psychoactive effects .
- AB-FUBINACA : Binds CB1 with Ki ≈ 0.9 nM; the 4-fluorobenzyl group optimizes spatial interaction with receptor subpockets .
- Target Compound : The glycineamide linker may result in weaker binding (hypothesized Ki > 10 nM) due to reduced steric bulk and lipophilicity.
Health Risks and Legal Status
- ADB-CHMINACA : Linked to seizures, tachycardia, and fatalities; banned in the EU under Council Decision 2005/387/JHA .
- AB-FUBINACA : Associated with acute kidney injury and neurotoxicity; classified as a Schedule I substance in multiple jurisdictions .
- CUMYL-4CN-BINACA : Reported to cause agitation and hallucinations; under review by the EMCDDA .
Biological Activity
N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide, a derivative of indazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
Indazole derivatives, including this compound, are synthesized through various methods that often involve the modification of the indazole core. The compound's structure is characterized by the presence of an amino group and a carboxamide functional group, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Several studies have demonstrated that indazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens, including Candida albicans and Giardia intestinalis .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. In vitro assays indicated that certain derivatives possess COX-2 inhibitory activity comparable to established anti-inflammatory drugs .
Antimicrobial Activity
A study highlighted the effectiveness of related indazole derivatives against G. intestinalis, showing that some compounds exhibited IC50 values lower than 1 µM, indicating potent antiprotozoal activity . Table 1 summarizes the IC50 values of selected indazole derivatives against various pathogens.
| Compound | Pathogen | IC50 (µM) |
|---|---|---|
| Compound 18 | G. intestinalis | < 1 |
| Compound 23 | C. albicans | < 1 |
| Compound 21 | C. glabrata | < 1 |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through COX-2 inhibition assays. Compounds such as those derived from indazole were shown to inhibit COX-2 at concentrations around 10 µM, suggesting their utility in treating inflammatory conditions .
Case Studies
In a clinical context, synthetic cannabinoids like ADB-FUBINACA, closely related to this compound, have been studied for their analgesic effects. In animal models, these compounds demonstrated significant pain relief in conditions such as paclitaxel-induced peripheral neuropathy . This suggests potential applications in pain management therapies.
Metabolism and Pharmacokinetics
Understanding the metabolic profile of this compound is crucial for evaluating its safety and efficacy. Recent studies using human liver microsomes have identified various metabolic pathways, including hydroxylation and glucuronidation, which may influence the compound's pharmacokinetic properties .
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide?
The synthesis of indazole carboxamide derivatives typically involves multi-step reactions. For analogous compounds, a common approach includes:
- Core indazole formation : Cyclization of precursors (e.g., β-ketoesters or substituted hydrazines) under acidic or basic conditions.
- Carboxamide coupling : Reaction of the indazole-3-carboxylic acid with 2-amino-2-oxoethylamine via coupling agents like EDCI/HOBt or DCC.
- Optimization : Reflux in acetic acid with sodium acetate (1.1 equiv) for 3–5 hours improves yield and purity, as demonstrated in similar indole-carboxamide syntheses .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion and fragmentation pattern validation.
- Infrared (IR) Spectroscopy : Confirmation of amide C=O stretches (~1650–1700 cm⁻¹) and NH₂ groups (~3300 cm⁻¹).
- X-ray Crystallography : For absolute configuration determination, if crystalline .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) to evaluate decomposition points.
- Hydrolytic stability : Incubation in aqueous buffers (pH 1–10) at 37°C, monitored via HPLC for degradation products (e.g., hydrolysis of the amide bond).
- Storage recommendations : Stable at –20°C under inert atmosphere, based on stability profiles of structurally related carboxamides .
Advanced Research Questions
Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?
- Substitution patterns : Modify the indazole core (e.g., halogenation at C-5 or C-7) or the 2-amino-2-oxoethyl side chain (e.g., alkylation or aryl substitution).
- Bioisosteric replacements : Replace the oxoethyl group with thioamide or sulfonamide moieties to probe electronic effects.
- Synthetic routes : Use Method B from , employing thiourea derivatives and chloroacetic acid to introduce heterocyclic variations .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Purity validation : Re-examine compound purity via HPLC (>95%) and exclude solvent residues (e.g., DMF, acetic acid) via ¹H NMR.
- Orthogonal assays : Compare results across multiple assays (e.g., fluorescence-based vs. radiometric enzyme assays).
- Metabolite screening : Assess if metabolic instability (e.g., CYP450-mediated degradation) contributes to variability .
Q. What computational tools aid in predicting biological targets or pharmacokinetic properties?
- Molecular docking : Software like AutoDock Vina to simulate binding to indazole-targeted receptors (e.g., kinases or cannabinoid receptors).
- ADMET prediction : Tools like SwissADME to estimate solubility, permeability, and CYP interactions.
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (amide groups) and hydrophobic regions (indazole core) for target engagement .
Q. How are metabolic pathways of this compound characterized in vitro?
- Microsomal incubation : Liver microsomes (human/rodent) + NADPH cofactor, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation or N-dealkylation).
- Recombinant enzymes : CYP isoform-specific assays (e.g., CYP3A4, CYP2D6) to pinpoint metabolic liabilities.
- Glucuronidation assays : UDP-glucuronosyltransferase (UGT) screening for phase II metabolism .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Carboxamide Derivatives
Q. Table 2. Common Biological Assays for Indazole Carboxamides
| Assay Type | Target/Application | Key Readout | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR, AKT | IC₅₀ via luminescence | |
| Receptor binding | Cannabinoid receptors (CB1/CB2) | Competitive radioligand | |
| Cytotoxicity | Cancer cell lines (e.g., HeLa) | MTT assay (EC₅₀) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
